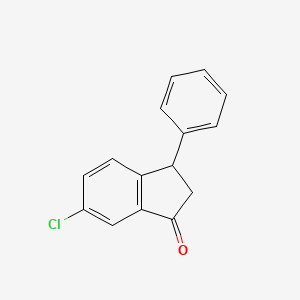

3-Phenyl-6-chloro-1-indanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11ClO |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

6-chloro-3-phenyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C15H11ClO/c16-11-6-7-12-13(9-15(17)14(12)8-11)10-4-2-1-3-5-10/h1-8,13H,9H2 |

InChI Key |

RGAOXVRFQQHTQY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Phenyl 6 Chloro 1 Indanone

Novel Synthetic Routes and Strategies for 3-Phenyl-6-chloro-1-indanone Synthesis

The construction of the this compound scaffold can be achieved through various modern synthetic methodologies. These approaches offer different advantages in terms of efficiency, stereocontrol, and functional group tolerance.

Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. The synthesis of 1-indanone (B140024) derivatives can be achieved through palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the reviewed literature, the general applicability of palladium-catalyzed intramolecular cyclizations suggests its potential. For instance, palladium-catalyzed α-arylation of 3-aryl-1-indanones has been shown to be a highly stereoselective process. Furthermore, a one-pot synthesis of multisubstituted 1-indanones has been developed via a palladium-catalyzed Heck reaction followed by an aldol-type annulation. These methodologies highlight the potential for developing a palladium-catalyzed route to this compound, likely starting from a suitably substituted aryl halide and a phenyl-containing precursor.

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The synthesis of substituted 1-indanones, including those with halogen atoms on the aromatic ring, has been successfully achieved using this method under various conditions, sometimes requiring high temperatures. For the specific synthesis of this compound, a plausible route involves the intramolecular Friedel-Crafts acylation of 3-phenyl-3-(4-chlorophenyl)propanoic acid or its acyl chloride derivative. The use of Lewis acids like aluminum chloride is common in these reactions. Non-conventional energy sources such as microwaves and ultrasound have also been employed to promote these cyclizations, often leading to improved yields and shorter reaction times.

A general representation of the Friedel-Crafts acylation for the synthesis of 1-indanones is presented below:

| Starting Material | Catalyst/Reagent | Product | Reference |

| 3-Arylpropionic acid | Polyphosphoric acid / H2SO4 | 1-Indanone | |

| 3-Arylpropionic acid chloride | AlCl3 | 1-Indanone | |

| 3-Arylpropionic acid | Tb(OTf)3 | 1-Indanone |

The development of stereoselective methods to access chiral 3-substituted 1-indanones is of significant interest due to the prevalence of such motifs in biologically active molecules. Rhodium-catalyzed asymmetric intramolecular 1,4-addition has been successfully employed for the enantioselective synthesis of chiral 3-aryl-1-indanones. This method utilizes a chiral ligand to induce enantioselectivity in the cyclization of a precursor molecule. While a specific application to the synthesis of the enantiomers of this compound is not explicitly documented, the general success of this strategy with various 3-aryl-1-indanones suggests its feasibility.

Key aspects of a representative rhodium-catalyzed asymmetric synthesis are summarized in the following table:

| Substrate Type | Catalyst System | Chiral Ligand | Outcome | Reference |

| Pinacolborane chalcone (B49325) derivatives | Rhodium catalyst | MonoPhos | High yields and excellent enantioselectivities of 3-aryl-1-indanones |

Photochemical reactions offer unique pathways for the synthesis of complex molecules. The photochemical cyclization of ketones containing a good leaving group adjacent to the carbonyl group has been utilized to prepare 1-indanones. This process involves the formation of a 1,4-diradical through n-π* excitation and subsequent 1,5-hydrogen migration, followed by elimination and cyclization. While this method has been applied to the synthesis of substituted indanones, its specific application to this compound is not detailed in the available literature.

Electrochemical methods have also been explored for the synthesis of 1,3-indandione (B147059) derivatives, but information regarding the electrochemical synthesis of 1-indanones, and specifically this compound, is limited.

Mechanistic Organic Chemistry of this compound Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new synthetic transformations.

The 1-indanone scaffold is a versatile platform for various chemical transformations. The carbonyl group and the α-protons are key sites for functionalization. For instance, the α-position of 3-aryl-1-indanones can undergo highly stereoselective palladium-catalyzed α-arylation, demonstrating the ability to introduce further complexity to the molecule.

The mechanism of such transformations often involves the formation of an enolate intermediate, which then participates in the subsequent reaction. In the case of palladium-catalyzed α-arylation, the reaction proceeds through a catalytic cycle involving oxidative addition, enolate formation, and reductive elimination.

While specific mechanistic studies focused solely on this compound are not extensively covered in the reviewed literature, the general principles of 1-indanone reactivity provide a strong foundation for predicting its chemical behavior. The presence of the chloro and phenyl substituents will undoubtedly influence the electron density of the aromatic ring and the acidity of the α-protons, thereby affecting the rates and outcomes of various reactions.

Kinetic and Thermodynamic Studies of Electrophilic Aromatic Substitution on the Chlorinated Phenyl Ring

The chlorinated phenyl ring of this compound is a key site for functionalization via electrophilic aromatic substitution (EAS). The chlorine atom, being an ortho-, para-director and a deactivating group, along with the deactivating effect of the carbonyl group, significantly influences the kinetics and thermodynamics of such reactions. While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, the general principles of EAS on similarly substituted aromatic rings provide a framework for understanding its reactivity.

The chlorine substituent deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, which is stronger than its resonance electron-donating effect. This deactivation leads to slower reaction rates compared to unsubstituted benzene (B151609). The carbonyl group further deactivates the ring through its electron-withdrawing resonance and inductive effects. Consequently, harsher reaction conditions, such as higher temperatures or stronger Lewis acid catalysts, are typically required to achieve substitution.

The regioselectivity of EAS on the chlorinated phenyl ring is directed by the existing substituents. The chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself. However, the position para to the chlorine is already occupied by the rest of the indanone structure. Therefore, substitution is expected to occur at the position ortho to the chlorine (C7) and the position meta to the chloro group and ortho to the carbonyl-bearing part of the ring (C5). The interplay between the directing effects of the chloro and the deactivating acyl group determines the final product distribution. Thermodynamic control, achieved through reversible reactions or isomerization under prolonged reaction times, may favor the formation of the most stable isomer.

Nucleophilic Addition Reactions at the Ketone Carbonyl

The ketone carbonyl group in this compound is a primary site for nucleophilic addition reactions, a fundamental transformation for carbon-carbon and carbon-heteroatom bond formation. The electrophilicity of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

Common nucleophilic addition reactions applicable to this substrate include:

Grignard Reactions: Addition of organomagnesium halides (R-MgX) to the carbonyl group would lead to the formation of tertiary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) add to the carbonyl to form tertiary alcohols.

Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would reduce the ketone to the corresponding secondary alcohol, 3-phenyl-6-chloro-indan-1-ol.

Wittig Reaction: Reaction with phosphorus ylides (Ph3P=CHR) can be used to convert the carbonyl group into an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid leads to the formation of a cyanohydrin.

The stereochemical outcome of these reactions is of significant interest, as the addition to the prochiral carbonyl carbon can generate a new stereocenter at C1. The diastereoselectivity of the addition will be influenced by the existing stereocenter at C3 if the starting material is enantiomerically pure.

Investigation of Ring-Opening and Ring-Closing Metathesis Reactions

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. While there is no specific literature on ring-opening (ROM) or ring-closing metathesis (RCM) directly involving this compound, the reactivity of related indanone systems suggests potential applications.

For a ring-closing metathesis reaction to be feasible, the this compound scaffold would need to be appropriately functionalized with two terminal alkene moieties. For instance, allylation at the C2 position and on the phenyl group could create a diene suitable for RCM to construct a new ring fused to the indanone core. A study on a styryl-substituted indanone demonstrated that after allylation at the α-position, a ring-closing metathesis using Grubbs II catalyst could be employed to form a tricyclic system. nih.gov

Ring-opening metathesis (ROM) of a strained cyclic olefin derived from this compound could also be envisioned. This would require the initial conversion of the indanone into a bicyclic system containing a reactive double bond. The subsequent ROM would lead to a larger, functionalized ring system.

Catalytic Approaches in this compound Chemistry

Catalysis offers efficient and selective methods for the transformation of organic molecules. Both organocatalysis and transition-metal catalysis have been applied to the synthesis and functionalization of indanone derivatives, and these principles can be extended to this compound.

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules. While the primary application in the context of indanones has been in their asymmetric synthesis, organocatalysts could potentially be employed in stereoselective transformations of racemic this compound.

For example, a kinetic resolution of the racemic ketone could be achieved through an organocatalyzed reaction that proceeds at different rates for the two enantiomers. Enamine or iminium ion catalysis, utilizing chiral secondary amines, could be explored for α-functionalization reactions, such as alkylation or Michael additions, to introduce a new stereocenter at the C2 position with high diastereoselectivity and enantioselectivity. A rare example of an asymmetric catalytic hemiketalization reaction involving an indanone system has been reported, showcasing the potential for organocatalysis to control stereochemistry in reactions involving the indanone core. nih.gov In this reported system, a quinine-derived organocatalyst promoted the enolization of the indanone and activated an imine for a stereoselective Mannich addition, followed by an intramolecular O-cyclization. nih.gov

Transition-Metal Catalysis for C-H Activation and Coupling

Transition-metal catalysis provides a powerful platform for the direct functionalization of C-H bonds, offering atom- and step-economical synthetic routes. The this compound scaffold possesses several C-H bonds that could be targets for such transformations.

Palladium-catalyzed C-H activation has been successfully applied to the α-arylation of 3-aryl-1-indanones. nih.gov This methodology could be applied to this compound for the introduction of a new aryl group at the C2 position. Such reactions often proceed with high stereoselectivity, favoring the formation of the trans product. nih.gov The choice of base has been shown to be crucial for both the efficiency and stereoselectivity of these reactions. nih.gov

The C-H bonds on both the phenyl ring and the chlorinated aromatic ring are also potential sites for functionalization. The presence of the ketone can act as a directing group, guiding the metal catalyst to specific C-H bonds. For example, rhodium-catalyzed ortho-alkylation of aromatic ketimines has been demonstrated, suggesting that derivatization of the ketone in this compound to an imine could enable directed C-H functionalization. researchgate.net

Below is a representative data table for the palladium-catalyzed α-arylation of a 3-aryl-1-indanone system, illustrating the potential for such transformations on this compound.

| Entry | Aryl Bromide | Base | Yield (%) | diastereomeric ratio (trans:cis) |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | NaOtBu | 95 | >20:1 |

| 2 | 4-Bromoanisole | NaOtBu | 92 | >20:1 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | NaOtBu | 85 | >20:1 |

| 4 | 2-Bromonaphthalene | NaOtBu | 91 | >20:1 |

This table presents data for the palladium-catalyzed α-arylation of a generic 3-aryl-1-indanone and is intended to be representative of the potential reactivity of this compound under similar conditions.

Derivatization Strategies and Theoretical Structure Activity Relationship Sar Exploration of 3 Phenyl 6 Chloro 1 Indanone Analogues

Rational Design Principles for Scaffold Modification of 3-Phenyl-6-chloro-1-indanone

The rational design of analogues based on the this compound core is a foundational element of medicinal chemistry. This process involves a theoretical exploration of how structural modifications can influence the molecule's interaction with biological targets. Key considerations include altering electronic properties, steric bulk, lipophilicity, and hydrogen-bonding capabilities to enhance desired activities.

Strategic modifications include the introduction of:

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) can increase the electron density of the aromatic ring. This may enhance pi-pi stacking interactions or cation-pi interactions with a biological target.

Electron-Withdrawing Groups (EWGs): Halogens (-F, -Cl, -Br), nitro (-NO₂), and trifluoromethyl (-CF₃) groups reduce the electron density of the phenyl ring. These modifications can alter binding modes, influence metabolic stability, and introduce new points for hydrogen bonding or halogen bonding.

The position of these substituents (ortho, meta, or para) is also crucial, as it dictates the spatial arrangement of the functional groups and can influence the molecule's ability to fit into a specific binding pocket. For instance, studies on related arylidene indanone scaffolds have shown that substituents on the phenyl ring play a significant role in modulating biological activity, such as cholinesterase inhibition rsc.org.

Interactive Table: Theoretical Substitutions on the 3-Phenyl Moiety and Their Potential SAR Impact

| Position | Substituent | Type | Potential SAR Impact |

| Para (4') | -OCH₃ | EDG | May increase potency through H-bond acceptance or favorable electronic interactions. |

| Para (4') | -CF₃ | EWG | Can enhance metabolic stability and binding affinity through specific interactions. |

| Meta (3') | -OH | EDG / H-bond | Introduces hydrogen bond donor/acceptor capabilities, potentially increasing target affinity. |

| Ortho (2') | -F | EWG | May induce a conformational twist in the phenyl ring, exploring new binding orientations. |

| Para (4') | -N(CH₃)₂ | EDG | Adds a basic center, which could form salt bridges and improve solubility. |

The indanone ring itself is a prime target for modification to alter the core geometry and chemical properties of the scaffold.

Reduction of the Carbonyl Group: The ketone at the C-1 position can be readily reduced to a secondary alcohol, yielding the corresponding 3-phenyl-6-chloro-1-indanol. This transformation removes a planar carbonyl group and introduces a new chiral center and a hydrogen bond donor/acceptor group, which can fundamentally alter the molecule's interaction with biological targets.

Reactions at the C-2 Position: The methylene (B1212753) group at C-2, being alpha to the carbonyl, is activated and amenable to various chemical transformations. Halogenation at this position, for instance, can provide intermediates for further derivatization. The synthesis of related compounds like 2-bromo-6-methoxy-3-phenyl-1-indanone serves as a precedent for such modifications beilstein-journals.orgnih.gov. Alkylation at the C-2 position is also a viable strategy to introduce additional substituents and explore steric effects.

Heteroatom Incorporation: A more profound modification involves the replacement of a carbon atom within the five-membered ring with a heteroatom. For example, replacing the C-2 carbon with a nitrogen atom would yield an aza-indanone (isoindolinone) analogue. This change would significantly impact the ring's conformation, polarity, and potential for hydrogen bonding, offering a distinct scaffold for biological evaluation.

Fusing a heterocyclic ring to the indanone core is a powerful strategy to create novel, rigid, and structurally complex chemical entities. Annulation reactions can expand the molecular framework and introduce new pharmacophoric features. Indanones are well-established precursors for constructing a variety of fused- and spiro-heterocyclic compounds rsc.orgscispace.comnih.gov.

Potential strategies for the this compound scaffold include:

Synthesis of Indeno[1,2-c]pyrazoles: Reaction of the indanone with hydrazine (B178648) or substituted hydrazines after introducing a suitable functional group at the C-2 position can lead to the formation of a fused pyrazole (B372694) ring.

Synthesis of Indeno[2,1-b]pyridines: Condensation reactions with functionalized amines or ammonia (B1221849) derivatives can be employed to construct a fused pyridine (B92270) ring, creating a polycyclic aromatic system with altered electronic and solubility properties.

These fused systems lock the conformation of the molecule, reducing its flexibility, which can lead to higher binding affinity and selectivity for a specific target by minimizing the entropic penalty of binding.

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of drug design for optimizing ADME (absorption, distribution, metabolism, and excretion) properties and biological activity prismbiolab.com.

Key bioisosteric replacements for the this compound scaffold could include:

Chlorine Bioisosteres: The 6-chloro substituent can be swapped for other groups of similar size and electronegativity, such as a trifluoromethyl (-CF₃) or cyano (-CN) group. A fluorine atom could also be used to explore the effects of a smaller, more electronegative halogen.

Carbonyl Group Bioisosteres: The ketone functionality at C-1 can be replaced with other polar groups like an oxime (C=N-OH) or a hydrazone (C=N-NH₂). These modifications introduce hydrogen bonding capabilities and can alter the molecule's interaction with target proteins.

Interactive Table: Potential Bioisosteric Replacements for this compound

| Original Group | Location | Bioisosteric Replacement | Rationale for Replacement |

| Phenyl | C-3 | Thienyl | Modulate electronics and polarity; potential for new interactions via sulfur atom. |

| Phenyl | C-3 | Pyridyl | Introduce a basic nitrogen for potential salt bridge formation and improved solubility. |

| Phenyl | C-3 | Bicyclo[1.1.1]pentyl | Reduce aromatic character, decrease lipophilicity, and improve metabolic stability. |

| Chloro | C-6 | -CF₃ | Enhance metabolic stability and lipophilicity; acts as a strong electron-withdrawing group. |

| Chloro | C-6 | -CN | Introduce a linear hydrogen bond acceptor. |

| Carbonyl (C=O) | C-1 | Oxime (C=N-OH) | Introduce hydrogen bond donor/acceptor properties and alter geometry. |

Synthetic Access to Diversified this compound Derivatives

The synthesis of diversified analogues requires robust chemical methods to introduce functional groups that can serve as handles for further elaboration. The preparation of ester, amide, and ether derivatives, in particular, relies on the presence of carboxylic acid or hydroxyl functionalities.

To generate libraries of ester, amide, and ether derivatives, the parent scaffold must first be functionalized with a reactive handle, typically a hydroxyl (-OH) or carboxylic acid (-COOH) group. This is most strategically accomplished on the 3-phenyl ring.

Synthesis of Ether Derivatives: An appropriate starting material, such as 3-(4-hydroxyphenyl)-6-chloro-1-indanone, would be required. This precursor could be synthesized via standard methods for forming 3-aryl-1-indanones beilstein-journals.orgacs.orgresearchgate.net. The phenolic hydroxyl group can then be alkylated under Williamson ether synthesis conditions (e.g., using an alkyl halide and a base like K₂CO₃) to produce a wide array of ether derivatives. This strategy allows for the exploration of steric and electronic effects by varying the nature of the alkyl group.

Synthesis of Ester and Amide Derivatives: Similarly, a precursor bearing a carboxylic acid, such as 3-(4-carboxyphenyl)-6-chloro-1-indanone, would be necessary.

Esters: This carboxylic acid can be converted to various esters through Fischer esterification (reacting with an alcohol under acidic catalysis) or by alkylation of the carboxylate salt with an alkyl halide.

Amides: The synthesis of amides is typically achieved by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC, or HATU) followed by the addition of a primary or secondary amine. This method allows for the introduction of a vast number of amine-containing fragments, significantly expanding the chemical space and enabling the modulation of properties such as solubility and hydrogen bonding potential.

Preparation of Reduced (Indanol, Indan) and Oxidized Products

The carbonyl group of this compound is a primary site for derivatization through reduction. These reactions can yield either the corresponding alcohol (indanol) or the fully deoxygenated alkane (indan), significantly altering the molecule's polarity, hydrogen bonding capability, and three-dimensional shape.

Reduction to 3-Phenyl-6-chloro-1-indanol: The ketone can be selectively reduced to a secondary alcohol, 3-phenyl-6-chloro-1-indanol, using a variety of reducing agents. Standard methods include the use of metal hydrides such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether. These reagents provide a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. Asymmetric reduction can be achieved using chiral reducing agents or catalysts, such as those derived from chiral binaphthol (BINAL-H) or through biocatalytic methods employing specific enzymes or microorganisms like Baker's yeast, to produce specific enantiomers of the resulting indanol wikipedia.org. The Meerwein-Ponndorf-Verley reduction, which uses an aluminum alkoxide catalyst and a secondary alcohol like isopropanol (B130326) as the hydride source, offers a highly chemoselective alternative that avoids harsh reagents youtube.com.

Reduction to 3-Phenyl-6-chloro-indan: Complete deoxygenation of the carbonyl group to a methylene (CH₂) group yields 3-phenyl-6-chloro-indan. This transformation drastically reduces the polarity of the molecule. Two classical methods are primarily employed for this purpose:

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. The indanone is first converted to a hydrazone intermediate by reacting with hydrazine (N₂H₄). Subsequent heating in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol, leads to the elimination of nitrogen gas and the formation of the corresponding alkane vedantu.comorganic-chemistry.org. This method is suitable for substrates that are stable to strong bases.

Clemmensen Reduction: This method is conducted in a strongly acidic medium. The indanone is heated with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl) quora.com. The reaction occurs on the surface of the zinc catalyst. This approach is complementary to the Wolff-Kishner reduction and is used for molecules that are sensitive to basic conditions but stable in strong acid masterorganicchemistry.com.

Oxidized Products: Direct oxidation of the ketone in the 1-indanone (B140024) core is not a common derivatization strategy. However, oxidative processes can be applied to other parts of the molecule or its derivatives. For instance, if the indanone is reduced to the indan, the benzylic positions (positions 1 and 3) become susceptible to oxidation to form hydroperoxides or alcohols under specific conditions. Furthermore, substituents on the aromatic rings could be oxidized, such as the conversion of an alkyl group to a carboxylic acid.

Halogenation, Nitration, and Sulfonation Studies on the Indanone Core and Phenyl Ring

Electrophilic aromatic substitution provides a powerful tool for modifying the electronic properties and steric profile of the this compound scaffold. The directing effects of the existing substituents—the chloro group, the phenyl group, and the acyl group of the indanone core—play a crucial role in determining the regioselectivity of these reactions.

The indanone's bicyclic system contains an aromatic ring (the "A" ring) that is substituted with a chloro group and an acyl group (as part of the five-membered ring). The pendant phenyl ring at position 3 is the "B" ring.

On the Indanone Aromatic Ring (A Ring): The chloro group is a deactivating but ortho, para-directing substituent. The acyl group is strongly deactivating and meta-directing libretexts.orgunizin.org. Their combined influence will dictate the position of incoming electrophiles. The position para to the chloro group is already part of the fused ring. The positions ortho to the chloro group are C-5 and C-7. The position meta to the acyl group is C-6 (already substituted) and C-4. Therefore, electrophilic substitution is predicted to occur primarily at the C-7 position, which is ortho to the activating chloro group, and to a lesser extent at the C-5 position. Substitution at C-4 is also possible but may be less favored.

On the Phenyl Ring (B Ring): The phenyl ring is attached to a benzylic carbon. This alkyl substituent is weakly activating and directs incoming electrophiles to the ortho and para positions.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard method for nitration. The reaction introduces a nitro (–NO₂) group. Based on the directing effects, nitration is expected to yield a mixture of products semanticscholar.orgresearchgate.net.

A Ring: Nitration will likely be disfavored due to the deactivating nature of the ring but would primarily occur at the C-7 position.

B Ring: Nitration will preferentially occur at the para position (C-4') and to a lesser extent the ortho positions (C-2'/C-6') of the phenyl ring.

Halogenation: Halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃) follows similar regioselectivity rules. A bromine or chlorine atom would be introduced onto the aromatic rings at the positions activated by the existing substituents.

A Ring: Halogenation would be directed to the C-7 position.

B Ring: Halogenation would yield primarily the para-substituted product.

Sulfonation: Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (–SO₃H) group. This reaction is reversible lkouniv.ac.in. The regiochemical outcome is governed by the same electronic principles as nitration and halogenation, but can also be influenced by steric hindrance, favoring the less hindered positions.

The following table summarizes the predicted major products for electrophilic substitution on this compound.

| Reaction | Reagents | Predicted Major Product on Phenyl Ring (B Ring) | Predicted Major Product on Indanone Ring (A Ring) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(4-nitrophenyl)-6-chloro-1-indanone | 3-phenyl-6-chloro-7-nitro-1-indanone |

| Bromination | Br₂, FeBr₃ | 3-(4-bromophenyl)-6-chloro-1-indanone | 3-phenyl-7-bromo-6-chloro-1-indanone |

| Sulfonation | Fuming H₂SO₄ | 4-(6-chloro-1-oxo-indan-3-yl)benzenesulfonic acid | 3-phenyl-6-chloro-1-oxo-indane-7-sulfonic acid |

Generation of Prodrug Forms and Bioconjugates (Methodology-focused)

The carbonyl group and the aromatic rings of this compound provide handles for the attachment of promoieties to create prodrugs or for linking to larger biomolecules in bioconjugation strategies.

Prodrug Methodologies: Prodrugs are inactive precursors that are converted into the active drug in vivo. For a ketone-containing compound, several strategies can be employed to mask the carbonyl group, potentially improving properties like solubility or bioavailability fiveable.meijpcbs.com.

Oxime and Imine Formation: The ketone can be condensed with hydroxylamine (B1172632) or a primary amine to form an oxime or imine, respectively. These linkages are susceptible to hydrolysis in vivo, regenerating the parent ketone fiveable.me. This strategy can modulate the lipophilicity and absorption of the parent drug.

Ketal Formation: Reaction with a diol under acidic conditions can convert the ketone into a ketal. Ketals are stable under neutral or basic conditions but can be designed to hydrolyze at the lower pH found in specific tissues (e.g., tumors) or in the stomach, releasing the active compound researchgate.net. Polyethylene glycol (PEG) diols can be used to form ketals that significantly increase water solubility.

Bioconjugation Methodologies: Bioconjugation involves covalently linking the small molecule to a biological macromolecule, such as a protein or antibody, for applications like targeted delivery or diagnostics.

Hydrazone and Oxime Linkages: The ketone functionality is a prime target for bioorthogonal conjugation. It can react with hydrazide or aminooxy groups introduced onto a biomolecule to form stable hydrazone or oxime bonds libretexts.orgacs.org. This reaction is highly specific as ketones are not naturally abundant on the surface of most biomolecules wikipedia.org. The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment). Various aminoalkylhydrazine reagents can be used to facilitate this conjugation and subsequent detection by mass spectrometry acs.org.

Theoretical Considerations for Structure-Activity Relationships (SAR) in this compound Derivatives

Theoretical and computational methods are invaluable for rationalizing the SAR of this compound derivatives and for guiding the design of new analogues with improved properties.

Computational Prediction of Binding Affinity Modulations with Structural Changes

Predicting how structural modifications to a ligand will affect its binding affinity to a target protein is a central goal of computational drug design columbia.edunih.gov. For derivatives of this compound, several methods can be applied:

Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a target protein. Docking programs generate various poses and use scoring functions to rank them, providing an estimate of binding affinity. This allows for the rapid virtual screening of a library of indanone analogues to prioritize compounds for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of binding interactions and conformational changes.

Binding Free Energy Calculations: More rigorous methods can provide quantitative predictions of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods acs.orgnih.gov. In this approach, snapshots from an MD simulation are used to calculate the free energy of the complex, the free protein, and the free ligand. The binding free energy is then calculated as the difference between the bound and unbound states ambermd.orgnih.govwalshmedicalmedia.com. These calculations can effectively rank a series of analogues and rationalize why certain structural changes lead to higher or lower affinity.

Analysis of Steric, Electronic, and Lipophilic Effects of Substituents on Hypothetical Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity ijnrd.org. For this compound derivatives, the key properties to consider are steric, electronic, and lipophilic effects of substituents placed on the aromatic rings pharmacareerinsider.comnih.gov.

Steric Effects: The size and shape of a substituent, often described by parameters like Taft's steric parameter (Es) or molar refractivity (MR), influence how well the ligand fits into a binding pocket slideshare.netsrmist.edu.in. A bulky substituent could either create a beneficial interaction with a hydrophobic pocket or cause a steric clash that prevents optimal binding.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent affects the charge distribution of the molecule. This is quantified by the Hammett constant (σ). These effects can modulate the strength of electrostatic interactions, such as hydrogen bonds or pi-pi stacking, between the ligand and the target.

Lipophilic Effects: The hydrophobicity of a substituent, described by the partition coefficient (log P) or the hydrophobic substituent constant (π), is crucial for both membrane permeability and binding interactions pharmacareerinsider.com. Hydrophobic substituents can engage with nonpolar pockets in a protein target, contributing significantly to binding affinity through the hydrophobic effect.

The following table provides examples of common substituents and their associated physicochemical parameters.

| Substituent (on an aromatic ring) | Steric Effect (Molar Refractivity) | Electronic Effect (Hammett Constant, σ_para) | Lipophilic Effect (π constant) | Potential Interaction Change |

|---|---|---|---|---|

| -H (Hydrogen) | 1.03 | 0.00 | 0.00 | Baseline |

| -CH₃ (Methyl) | 5.65 | -0.17 | 0.56 | Increases lipophilicity, weak electron donor |

| -OH (Hydroxyl) | 2.85 | -0.37 | -0.67 | H-bond donor/acceptor, increases polarity |

| -OCH₃ (Methoxy) | 7.87 | -0.27 | -0.02 | H-bond acceptor, weak electron donor |

| -Cl (Chloro) | 6.03 | 0.23 | 0.71 | Increases lipophilicity, electron-withdrawing |

| -NO₂ (Nitro) | 7.36 | 0.78 | -0.28 | Strongly electron-withdrawing, H-bond acceptor |

| -CF₃ (Trifluoromethyl) | 5.02 | 0.54 | 0.88 | Strongly electron-withdrawing, increases lipophilicity |

Pharmacophore Modeling and Ligand-Based Design Principles

When the 3D structure of a biological target is unknown, ligand-based design principles become essential. Pharmacophore modeling is a cornerstone of this approach creative-biolabs.comprotheragen.ai. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target and elicit a biological response slideshare.net.

The process for developing a ligand-based pharmacophore model from a series of active this compound analogues typically involves:

Training Set Selection: A set of structurally diverse molecules with known biological activities (both active and inactive) is selected nih.gov.

Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature Identification: Common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups, are identified.

Model Generation and Validation: The features from the active molecules are aligned and superimposed to generate one or more pharmacophore hypotheses. These models are then validated by their ability to distinguish known active compounds from inactive ones in a test set mdpi.com.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel, structurally distinct molecules that possess the required features for biological activity, thereby guiding further drug discovery efforts.

Computational and Theoretical Chemistry Applications for 3 Phenyl 6 Chloro 1 Indanone

Quantum Chemical Calculations of 3-Phenyl-6-chloro-1-indanone and its Derivatives

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. For a compound like this compound, these calculations would offer invaluable insights into its stability, reactivity, and intermolecular interactions.

Geometry Optimization and Conformational Analysis (e.g., DFT, MP2)

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Techniques like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used for this purpose. DFT, with various functionals such as B3LYP, is often chosen for its balance of accuracy and computational cost.

Conformational analysis would be crucial for this compound due to the rotational freedom of the phenyl group. This analysis involves exploring the potential energy surface of the molecule to identify different conformers (spatial arrangements of atoms) and determine their relative energies. The most stable conformer, corresponding to the global minimum on the potential energy surface, would be used for subsequent calculations.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method | Basis Set | Key Features |

|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Good balance of accuracy and computational efficiency for organic molecules. Includes diffuse and polarization functions for better description of electron distribution. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. The EPS map reveals regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This information is crucial for predicting how the molecule will interact with other molecules, including potential sites for electrophilic and nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken or Natural Population Analysis (NPA), provides a quantitative measure of the partial atomic charges within the molecule. This data complements the visual information from the EPS map and is essential for understanding the molecule's polarity and intermolecular interactions.

NBO Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful technique used to study the details of chemical bonding and intermolecular interactions. It provides information about the hybridization of atomic orbitals, bond strengths, and the nature of lone pairs. NBO analysis can also quantify the extent of delocalization of electron density, which is particularly relevant for the aromatic rings in this compound. Furthermore, it can be used to analyze donor-acceptor interactions, which are crucial for understanding hydrogen bonding and other non-covalent interactions.

Molecular Docking and Dynamics Simulations with this compound

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein.

In Silico Ligand-Target Interaction Prediction Methodologies (Focus on methodology and algorithms)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main components: a search algorithm and a scoring function.

The search algorithm generates a large number of possible binding poses of the ligand in the active site of the protein. Common algorithms include:

Genetic Algorithms: These algorithms use principles of evolution to "evolve" a population of ligand poses towards the most favorable binding orientation.

Monte Carlo Methods: These methods randomly change the position, orientation, and conformation of the ligand and accept or reject the new pose based on an energy criterion.

Fragment-based Methods: These approaches break the ligand into smaller fragments, dock them individually, and then reconnect them to generate the final pose.

The scoring function then evaluates each of these poses and assigns a score that estimates the binding affinity. Scoring functions can be based on:

Force-field methods: These use classical mechanics to calculate the energy of the ligand-protein interaction.

Empirical methods: These are based on a set of weighted energy terms derived from experimental binding data.

Knowledge-based methods: These use statistical potentials derived from a database of known protein-ligand complexes.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the dynamic behavior of the complex. This can reveal important information about the flexibility of the protein and the ligand, the role of water molecules in the binding site, and the stability of key interactions identified in the docking study.

Conformational Sampling and Stability Analysis in Simulated Biological Environments

To understand the therapeutic potential of this compound, it is crucial to analyze its conformational flexibility and stability within a simulated biological system, such as in aqueous solution or embedded within a lipid bilayer. Molecular dynamics (MD) simulations are a powerful tool for this purpose. By simulating the compound over time (typically nanoseconds to microseconds), researchers can observe the range of shapes (conformations) it can adopt.

This analysis reveals the most energetically favorable, and therefore most probable, conformations. Key insights from these simulations include identifying low-energy conformers, understanding the rotational barriers of flexible bonds (like the bond connecting the phenyl ring), and assessing how interactions with water or lipid molecules influence the compound's shape. This information is foundational for predicting how the molecule might interact with a biological target.

Computational Insights into Putative Binding Modes and Allosteric Effects

Molecular docking is a primary computational technique used to predict how a small molecule like this compound might bind to a protein target. This method computationally places the molecule into the binding site of a protein in various orientations and conformations, scoring each pose based on its predicted binding affinity. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Beyond the primary binding site (orthosteric site), computational methods can also explore potential allosteric effects. Allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's function. MD simulations of the protein with and without the ligand bound can reveal subtle, long-range structural changes, providing clues about potential allosteric mechanisms. Machine learning approaches are also emerging that can analyze dynamic patterns from simulations to predict allosteric consequences.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations

While docking provides a rapid estimate of binding affinity, more rigorous methods are needed for accurate predictions. Free energy calculations offer a more precise measure of the binding free energy (ΔG), which directly relates to the binding affinity.

Free Energy Perturbation (FEP): This is a computationally intensive but highly accurate method. It involves simulating a non-physical, gradual transformation of one molecule into another (e.g., a derivative of this compound) to calculate the difference in binding free energy. FEP is particularly useful for guiding the optimization of a lead compound.

MM/PBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area method is a more approximate but computationally faster approach. It involves running an MD simulation of the protein-ligand complex and then calculating the binding free energy by combining molecular mechanics energy terms with solvation energies derived from continuum solvent models (Poisson-Boltzmann). This method is well-suited for ranking a series of related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives (Methodology focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. The goal is to develop a model that can predict the activity of new, unsynthesized derivatives.

Development of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA)

QSAR model development for a series of this compound derivatives would involve calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with their measured biological activity.

2D-QSAR: These models use descriptors derived from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices.

3D-QSAR: These advanced models require the 3D alignment of the molecules in the dataset.

Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric and electrostatic interaction energies of each molecule with a probe atom on a 3D grid. The resulting fields are then correlated with biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates similarity indices based on additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The output of 3D-QSAR studies is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a map might show that a bulky, hydrophobic group is favored in one region, while a hydrogen bond donor is preferred in another.

Statistical Validation and Predictive Power Assessment of QSAR Models

A QSAR model is only useful if it is statistically robust and has predictive power. Validation is a critical step to ensure the model is not simply a result of chance correlation.

Key Statistical Metrics for QSAR Model Validation

| Parameter | Description | Purpose |

| r² (Coefficient of Determination) | Measures the goodness of fit for the training set data. A value closer to 1 indicates a better fit. | Assesses how well the model explains the variance in the training data. |

| q² or r²cv (Cross-validated r²) | Typically determined using the leave-one-out (LOO) method, where the model is repeatedly built leaving one compound out and predicting its activity. | Assesses the internal robustness and predictive ability of the model. |

| r²pred (External Validation r²) | Calculated for an external test set of compounds that were not used in model development. | Provides the most rigorous test of the model's ability to predict the activity of new compounds. |

Table 1: Common statistical parameters used for the validation of QSAR models.

Internal validation techniques like cross-validation assess the model's robustness, while external validation using a dedicated test set demonstrates its true predictive capability on new data.

Machine Learning Algorithms in QSAR Model Generation

In recent years, machine learning (ML) algorithms have become increasingly popular for developing more sophisticated and predictive QSAR models. These methods can often handle complex, non-linear relationships between structure and activity more effectively than traditional statistical methods like Partial Least Squares (PLS), which is commonly used in CoMFA and CoMSIA.

Common Machine Learning Algorithms in QSAR

| Algorithm | Description |

| Random Forest (RF) | An ensemble method that builds multiple decision trees and merges their results to improve predictive accuracy and control over-fitting. |

| Support Vector Machines (SVM) | A powerful algorithm that finds an optimal hyperplane to separate compounds into different activity classes or to perform regression analysis. |

| Artificial Neural Networks (ANN) | Computational models inspired by the structure of the human brain, capable of modeling highly complex relationships within the data. |

Table 2: Examples of machine learning algorithms applied in QSAR modeling.

These ML approaches can be applied to the same molecular descriptors used in traditional QSAR, often leading to models with enhanced predictive power for screening virtual libraries and prioritizing compounds for synthesis and testing.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3 Phenyl 6 Chloro 1 Indanone and Its Intermediates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 3-Phenyl-6-chloro-1-indanone. Advanced NMR methods offer a deeper understanding of its three-dimensional structure and conformational dynamics.

Two-dimensional (2D) NMR experiments are indispensable for assigning the complex proton (¹H) and carbon (¹³C) spectra of this compound and its precursors. miamioh.edu These techniques reveal correlations between different nuclei, providing a comprehensive picture of the molecular framework. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the correlation between the protons on C2 and the proton on C3.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra show correlations between protons and the carbon atoms they are directly attached to. This is crucial for assigning the chemical shifts of the carbon atoms in the indanone skeleton and the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques detect protons that are close in space, providing through-space correlations. nist.gov In the context of this compound, NOESY or ROESY can help to elucidate the relative stereochemistry and preferred conformation of the phenyl group relative to the indanone ring system.

A summary of expected 2D NMR correlations for this compound is presented below.

| Protons | COSY Correlations | HMBC Correlations |

| H2 | H2', H3 | C1, C3, C3a |

| H3 | H2, H2' | C1, C2, C3a, C1' (Phenyl) |

| Aromatic H (Indanone) | Other Aromatic H | Carbonyl C1, Quaternary Carbons |

| Aromatic H (Phenyl) | Other Aromatic H | C3, Other Phenyl Carbons |

The phenyl group at the C3 position of the indanone ring may exhibit restricted rotation, leading to conformational isomers. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study such dynamic processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformers might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. Analysis of the temperature-dependent line shapes can provide quantitative information about the energy barrier to rotation.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions. This makes ssNMR a sensitive probe for characterizing different crystalline forms (polymorphs) of this compound, which may exhibit different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. By comparing the ssNMR spectra of different batches, one can identify the presence of different polymorphs or amorphous content. Furthermore, ssNMR can provide insights into molecular packing and intermolecular interactions within the crystal lattice.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of this compound and its intermediates. This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

A key feature in the mass spectrum of a chlorine-containing compound like this compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in the molecular ion (M) appearing as two peaks, M and M+2, with a relative intensity ratio of roughly 3:1. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

| Ion | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) | Relative Intensity Ratio |

| [M]⁺ | 242.0553 | 244.0523 | ~3:1 |

| [M-H]⁺ | 241.0474 | 243.0445 | ~3:1 |

| [M-CO]⁺ | 214.0604 | 216.0574 | ~3:1 |

| [M-Cl]⁺ | 207.0810 | - | - |

Note: Expected m/z values are calculated based on the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by analyzing their fragmentation patterns. scielo.br In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. scielo.br

The fragmentation of cyclic ketones like indanones often involves characteristic pathways. For this compound, expected fragmentation pathways could include:

Loss of CO: A common fragmentation for ketones, leading to the formation of a stable ion.

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

Loss of Cl radical: Cleavage of the carbon-chlorine bond.

Rearrangements: Complex rearrangements can also occur, leading to various fragment ions.

By analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule and confirm the positions of the substituents. This detailed fragmentation analysis provides a high degree of confidence in the structural assignment of this compound and its related intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

GC-MS and LC-MS are indispensable techniques for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.

GC-MS Analysis: For the volatile and thermally stable this compound, GC-MS would be a suitable method for purity assessment. The sample, upon injection, would be vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound would then be ionized, typically by electron impact (EI), and the resulting fragments analyzed by the mass spectrometer. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of this compound, along with a characteristic fragmentation pattern that can be used for structural confirmation. The presence of impurities would be indicated by additional peaks in the chromatogram.

LC-MS Analysis: LC-MS is a powerful tool for analyzing less volatile intermediates or potential degradation products that are not amenable to GC. A reversed-phase HPLC system could be employed to separate the components of a mixture based on their polarity. The eluent would then be introduced into a mass spectrometer, likely using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions for mass analysis. This technique is particularly useful for monitoring the progress of a reaction and identifying byproducts.

Table 1: Anticipated GC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Retention Time (min) | Dependent on column and conditions |

| Molecular Ion (M+) | m/z corresponding to C15H11ClO |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong absorption band around 1700-1720 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the indanone ring. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The presence of the chloro-substituent on the aromatic ring would influence the C-Cl stretching vibrations, typically observed in the fingerprint region (below 1000 cm⁻¹), and would also affect the pattern of the C-H out-of-plane bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The carbonyl stretch would also be observable. The symmetric nature of certain vibrations can make them more intense in the Raman spectrum compared to the IR spectrum, aiding in a more complete vibrational analysis.

Table 2: Expected Characteristic IR and Raman Peaks for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1700-1720 (Strong) | 1700-1720 (Moderate) |

| Aromatic C-H | Stretching | 3000-3100 (Moderate) | 3000-3100 (Strong) |

| Aliphatic C-H | Stretching | 2850-2960 (Moderate) | 2850-2960 (Moderate) |

| Aromatic C=C | Stretching | 1450-1600 (Moderate) | 1450-1600 (Strong) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Enantiomers

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound possesses a stereocenter at the 3-position, its enantiomers will interact differently with circularly polarized light. The CD spectrum, which plots the difference in absorption of left and right circularly polarized light as a function of wavelength, would show positive or negative Cotton effects corresponding to the electronic transitions of the chromophores in the molecule (e.g., the carbonyl group and the aromatic rings). By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of a given enantiomer could be assigned.

Chromatographic Methods for Purification and Enantiomeric Separation

Chromatographic techniques are essential for both the purification of this compound and the separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the purification and analysis of this compound. For purification, a normal-phase or reversed-phase column could be employed. Method development would involve optimizing the mobile phase composition to achieve good separation of the target compound from any impurities. A typical reversed-phase method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The purity of the collected fractions would be assessed by analytical HPLC.

Chiral Chromatography for Enantiomeric Excess Determination

To separate the enantiomers of this compound and determine the enantiomeric excess (ee) of a chiral sample, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. The development of a chiral HPLC method would involve screening different chiral columns and mobile phases to find a system that provides baseline separation of the two enantiomers. The relative peak areas in the chromatogram would then be used to calculate the enantiomeric excess.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-phenyl-1-indanone |

| Acetonitrile |

Mechanistic Investigations of Molecular Interactions of 3 Phenyl 6 Chloro 1 Indanone

Exploration of Potential Molecular Targets through In Silico Screening Methodologies

In silico, or computational, techniques are pivotal in the early stages of drug discovery for rapidly screening large databases of biological targets to identify those that are most likely to interact with a specific compound. nih.gov These methods provide a foundational hypothesis for subsequent experimental validation.

Virtual ligand screening is a computational method used to search libraries of small molecules to identify those most likely to bind to a protein target. nih.govnih.gov In the case of 3-Phenyl-6-chloro-1-indanone, an inverse approach would be applied: screening the structure of the compound against a library of known protein structures.

The process involves docking the 3D conformation of this compound into the binding sites of thousands of protein structures available in databases like the Protein Data Bank (PDB). nih.gov A scoring function is used to estimate the binding affinity for each protein-ligand interaction, ranking potential targets based on this predicted affinity. nih.gov This approach can significantly narrow the field of potential targets for a new compound, increasing the efficiency of the discovery process. nih.gov

Table 1: Illustrative Output of a Virtual Screening for this compound This table represents hypothetical data that would be generated from a virtual screening.

| Rank | Protein Target (PDB ID) | Target Class | Docking Score (kcal/mol) | Potential Indication |

|---|---|---|---|---|

| 1 | 3ERT | Nuclear Receptor | -11.2 | Breast Cancer |

| 2 | 1KE7 | Cyclooxygenase (COX-2) | -10.5 | Inflammation |

| 3 | 2H8H | Kinase (p38 MAP) | -9.8 | Inflammatory Diseases |

| 4 | 4M0F | Aldose Reductase | -9.5 | Diabetic Complications |

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govdergipark.org.trcam.ac.uk The analysis of the this compound structure would identify key chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

This pharmacophore model can be used in two primary ways:

Ligand-Based: If other molecules with similar structures (indanone derivatives) have known biological activities, a common pharmacophore can be developed to predict the target of this compound. dergipark.org.trcam.ac.uk

Structure-Based: The pharmacophore can be used as a query to screen 3D databases of target binding sites, identifying proteins that have complementary features. slideshare.net

Table 2: Putative Pharmacophoric Features of this compound

| Feature Type | Description | 3D Coordinates (Illustrative) |

|---|---|---|

| Aromatic Ring (AR1) | Phenyl group | X: 4.5, Y: 1.2, Z: 0.5 |

| Aromatic Ring (AR2) | Indanone bicyclic system | X: 0.8, Y: 0.5, Z: 0.2 |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the indanone | X: -1.5, Y: -0.3, Z: 0.0 |

Network pharmacology moves beyond the "one-drug, one-target" paradigm to embrace the concept that drugs often interact with multiple targets within a complex network of biological pathways. nih.govconsensus.app This approach is particularly useful for understanding the holistic effect of a compound on a biological system. nih.govnih.gov

For this compound, a network pharmacology study would involve:

Target Identification: Using data from virtual screening and pharmacophore analysis to identify a set of potential protein targets.

Network Construction: Building a biological interaction network that connects these targets to each other and to specific disease pathways. nih.gov

Biochemical Assay Methodologies for Probing Molecular Mechanisms

Following in silico predictions, biochemical assays are essential for experimental validation. These assays are designed to measure the direct interaction between the compound and the predicted target proteins, providing quantitative data on binding affinity and functional effects.

If in silico screening predicts that this compound targets an enzyme, its inhibitory activity would be quantified.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. edx.org To determine the IC50, a series of experiments are run with a constant concentration of enzyme and substrate, while the concentration of this compound is varied. edx.org The resulting data are plotted to find the concentration that yields 50% inhibition. edx.org While useful, the IC50 value can be influenced by experimental conditions like substrate concentration. aatbio.com

Ki Determination: The inhibition constant (Ki) is a more absolute measure of an inhibitor's potency. edx.orgaatbio.com It represents the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity. aatbio.com Determining the Ki requires performing the enzyme activity assay at various concentrations of both the substrate and the inhibitor. The Cheng-Prusoff equation is often used to calculate Ki from the IC50 value if the substrate concentration and the enzyme's Michaelis constant (Km) are known.

If the predicted target is a receptor, binding assays are designed to measure the affinity of this compound for that receptor.

Radioligand Binding Assays: These assays are a gold standard for quantifying ligand-receptor binding affinity. giffordbioscience.com In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). giffordbioscience.comoncodesign-services.com The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki). oncodesign-services.com

Surface Plasmon Resonance (SPR): SPR is a label-free technology that measures binding interactions in real-time. biosensingusa.combiosensingusa.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected and recorded on a sensorgram. biosensingusa.com This method provides detailed kinetic data, including the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (Kd), a measure of affinity, can be calculated. biosensingusa.comgiffordbioscience.com

In Vitro Protein-Ligand Interaction Studies (e.g., Isothermal Titration Calorimetry, Differential Scanning Fluorimetry)

No publicly available data from Isothermal Titro-n Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), or other biophysical techniques could be found to characterize the binding affinity, thermodynamics, or stability of protein-ligand complexes involving this compound.

Mechanistic Insights from Cell-Free or in vitro Systems (Emphasize molecular mechanism, not cellular or physiological outcomes)

Detailed mechanistic studies of this compound in cell-free or in vitro systems that would elucidate its molecular mechanism of action are not described in the current body of scientific literature.

Proposed Pathways of Interaction with Biological Macromolecules (e.g., DNA, RNA, Lipids)

There are no published reports detailing the direct interaction of this compound with biological macromolecules such as DNA, RNA, or lipids.

Structure-Mechanism Relationships for Enzyme-Substrate Analogue Interactions

Information regarding the structure-mechanism relationships of this compound as an enzyme-substrate analogue is not available. Studies on other indanone derivatives have explored their potential as inhibitors of enzymes like monoamine oxidases and acetylcholinesterase, but these findings cannot be directly extrapolated to the 6-chloro substituted compound without specific experimental validation. nih.gov

Emerging Research Avenues and Future Perspectives for 3 Phenyl 6 Chloro 1 Indanone Chemistry

Integration of Artificial Intelligence and Machine Learning in 3-Phenyl-6-chloro-1-indanone Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving from data analysis to predictive and generative chemistry. researchgate.net For a specific scaffold like this compound, these technologies offer the potential to accelerate the discovery of new derivatives with enhanced properties by navigating the vast chemical space more efficiently.

AI-driven Retrosynthesis Planning for Complex Derivatives

Table 1: Comparison of Traditional vs. AI-Driven Retrosynthesis Approaches

| Feature | Traditional Retrosynthesis | AI-Driven Retrosynthesis |

|---|---|---|

| Methodology | Manual, based on chemist's intuition and literature search | Automated, data-driven algorithms trained on millions of reactions chemcopilot.com |

| Route Diversity | Limited by individual experience and known reaction patterns | Can suggest a wide range of pathways, including novel ones chemcopilot.com |

| Optimization | Difficult to systematically optimize for multiple parameters | Can simultaneously evaluate routes based on yield, cost, steps, and sustainability chemcopilot.com |

| Time & Effort | Labor-intensive and time-consuming | Significantly reduces planning time synthiaonline.com |

Machine Learning for Predicting Chemical Reactivity, Selectivity, and Property Profiles

Machine learning models excel at identifying complex patterns in data, making them highly suitable for predicting the outcomes of chemical reactions and the properties of molecules. neurips.ccnips.cc In the context of this compound chemistry, ML can be applied to:

Reactivity and Yield Prediction: By training on datasets of similar reactions, ML models can predict the likely yield of a new reaction involving the indanone core. arxiv.orgrjptonline.org This allows researchers to prioritize experiments with a higher probability of success, saving time and resources. Models can be designed to predict whether a reaction's outcome will be above or below a certain threshold, guiding synthetic efforts. rjptonline.org

Selectivity Prediction (Regio- and Stereoselectivity): For reactions that can produce multiple isomers, ML can predict the most likely product distribution. This is crucial when synthesizing complex derivatives of this compound where specific stereochemistry is required for biological activity.

Property Prediction: ML models can forecast various physicochemical and biological properties (e.g., solubility, toxicity, receptor binding affinity) of hypothetical derivatives before they are synthesized. This in silico screening allows for the early-stage filtering of unpromising candidates and the prioritization of molecules with desirable characteristics. researchgate.net

These predictive models are typically built using molecular fingerprints or graph-based representations of the reactants and reagents as inputs. researchgate.net

De Novo Design of Novel Indanone Scaffolds using Generative Models

Flow Chemistry and Continuous Processing for Efficient this compound Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. researcher.life This methodology offers significant advantages in terms of safety, efficiency, control, and scalability, making it an attractive platform for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). thechemicalengineer.comevonik.com

Microfluidic Reactor Design for Enhanced Reaction Control

Microfluidic reactors, or microreactors, are devices with channels of sub-millimeter dimensions where reactions occur. elveflow.com Their high surface-area-to-volume ratio allows for superior heat and mass transfer compared to batch reactors. ineosopen.orgnih.gov This enhanced control is particularly beneficial for:

Exothermic Reactions: The heat generated in highly exothermic reactions can be dissipated almost instantaneously, preventing the formation of hot spots and reducing the risk of runaway reactions and byproduct formation. ineosopen.org

Precise Temperature Control: Maintaining a precise and uniform temperature throughout the reaction mixture is straightforward, leading to improved product quality and consistency. elveflow.com

Rapid Mixing: Reagents can be mixed extremely quickly, which is advantageous for fast reactions where mixing time can be a limiting factor. elveflow.com

Hazardous Chemistry: The small internal volume of microreactors means that only tiny amounts of hazardous materials are present at any given time, significantly improving the safety profile of the process. ineosopen.org

The synthesis of this compound, which may involve steps like Friedel-Crafts acylation, can be adapted to microfluidic systems to improve yield and safety. researchgate.netgoogle.com The precise control over residence time in a microreactor allows for fine-tuning of the reaction to maximize conversion and minimize impurity formation. elveflow.com

Table 2: Conceptual Advantages of Microfluidic vs. Batch Synthesis for an Indanone

| Parameter | Batch Reactor | Microfluidic Reactor |

|---|---|---|